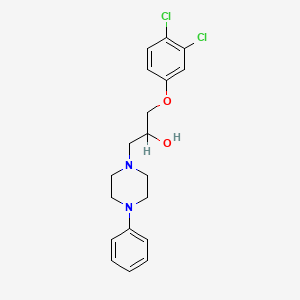
alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol is a complex organic compound known for its diverse applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a dichlorophenoxy moiety, making it a versatile molecule in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dichlorophenol, which is then reacted with epichlorohydrin to form 3,4-dichlorophenoxypropanol. This intermediate is further reacted with phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenoxyacetic acid: Shares the dichlorophenoxy moiety but lacks the piperazine and phenyl groups.
Phenylpiperazine derivatives: Similar in structure but may have different substituents on the piperazine ring or phenyl group.
Chlorophenols: Compounds like 2,4-dichlorophenol, which share the chlorophenol structure but differ in the position of chlorine atoms.
Uniqueness
Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol is unique due to its combination of a piperazine ring, phenyl group, and dichlorophenoxy moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
66307-46-8 |
|---|---|
Fórmula molecular |
C19H22Cl2N2O2 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H22Cl2N2O2/c20-18-7-6-17(12-19(18)21)25-14-16(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12,16,24H,8-11,13-14H2 |
Clave InChI |
KONLPKRXEWQEDD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(COC2=CC(=C(C=C2)Cl)Cl)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



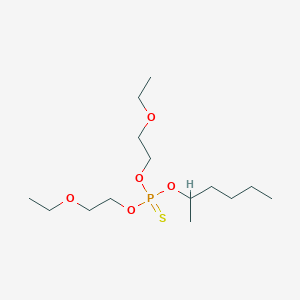
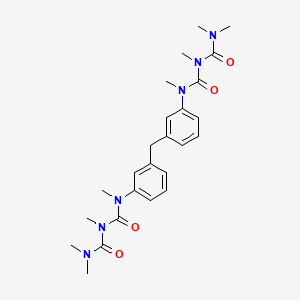

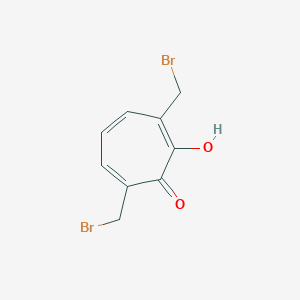


![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
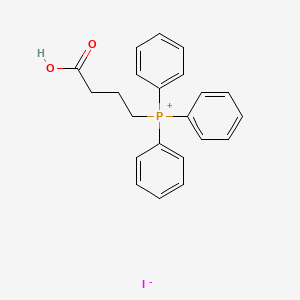
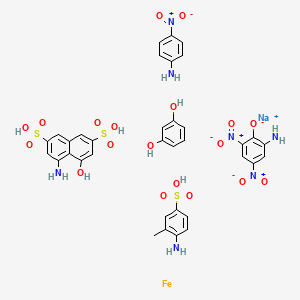
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
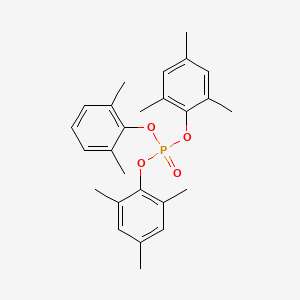
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
